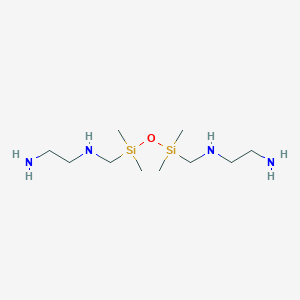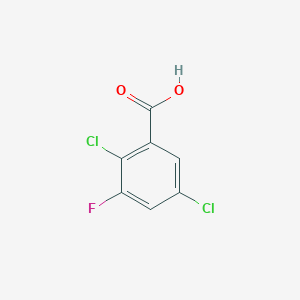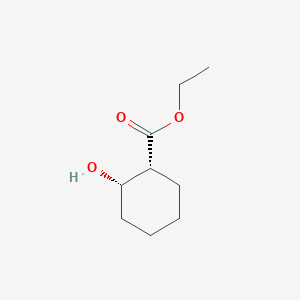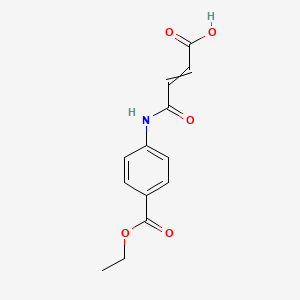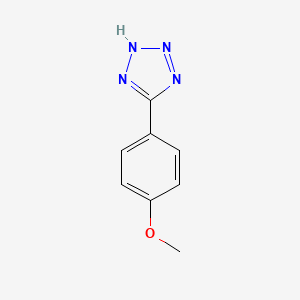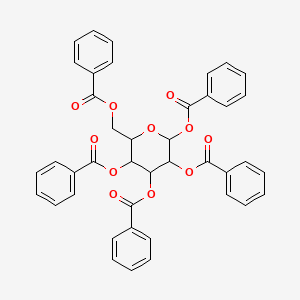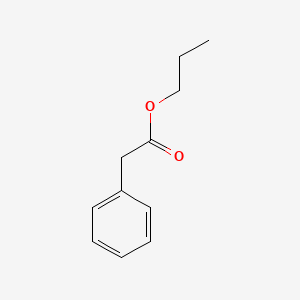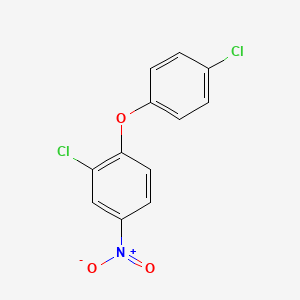
2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene
Overview
Description
“2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene” is a chemical compound with the molecular formula C14H10Cl2O2 . It is an important intermediate used for the synthesis of agrochemicals .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the epoxidation reaction on sulfur ylide and 4-phenoxybenzaldehyde to obtain the compound. Another method involves reducing 2-halo-1-(4-phenoxyphenyl)ethanone using sodium borohydride to obtain 2-halo-1-(4-phenoxyphenyl)ethanol, which is then cyclized in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with chloro, nitro, and phenoxy substituents. The average mass of the molecule is 281.134 Da, and the monoisotopic mass is 280.005798 Da .Scientific Research Applications
Pathways and Mechanisms in Chemical Reactions
- Nitrosobenzene Reduction by Thiols : A study investigated the reaction of nitrosobenzenes with thiols, revealing key intermediates and final stable products like azoxybenzenes and anilines. This reaction pathway provides insight into the chemical behavior of similar compounds under specific conditions (Montanari, Paradisi, & Scorrano, 1999).
Biodegradation and Environmental Remediation
- Biodegradation of Chloronitrobenzenes : Bacterial strains have been identified that utilize chloronitrobenzenes as a carbon, nitrogen, and energy source, transforming them into less harmful compounds. This research highlights the potential for microbial remediation of environmental contaminants (Katsivela, Wray, Pieper, & Wittich, 1999).
Electrochemical Studies and Applications
- Electrochemical Generation and Detection : Studies on the electrochemical behavior of nitrobenzene derivatives, including reduction and oxidation processes, offer potential applications in environmental cleanup and analytical chemistry. For instance, the electrochemical generation of free radicals has been explored for understanding the chemical dynamics of nitrobenzene anion radicals (Geske & Maki, 1960).
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene are microbial enzymes involved in the degradation of chlorophenolic compounds . These enzymes, such as extracellular laccase, play a crucial role in the biodegradation of various environmental pollutants .
Mode of Action
This compound interacts with its targets by serving as a substrate for these enzymes. For instance, the compound can be oxidized by extracellular laccase, which is a key step in the biodegradation process .
Biochemical Pathways
The biochemical pathways affected by this compound involve the degradation of chlorophenolic compounds. The compound is metabolized by microorganisms, leading to the breakdown of complex compounds of chlorine with other aromatics . This process aids in the generation of energy and carbon sources for the microorganisms .
Pharmacokinetics
The ADME properties of this compound indicate high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of several cytochrome p450 enzymes, which could affect its metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of the compound into simpler substances. This degradation process is facilitated by microbial enzymes and results in the generation of energy and carbon sources for the microorganisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation is more efficient under anaerobic conditions . Additionally, the compound’s stability and action may be affected by factors such as temperature, pH, and the presence of other substances in the environment .
properties
IUPAC Name |
2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCVXHVOOYCYNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177077 | |
| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22544-07-6 | |
| Record name | 2,4′-Dichloro-4-nitrodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22544-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022544076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(4-chlorophenoxy)-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

